2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
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Description
2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C25H18N2O4 and its molecular weight is 410.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Chromeno[2,3-d]pyrimidine derivatives are synthesized through various methods, contributing to the exploration of their chemical properties and potential applications. For example, novel methods for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been developed, highlighting their importance in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014). These methods offer pathways to synthesize chromeno[2,3-d]pyrimidine derivatives unsubstituted at position 5 or containing an aryl substituent, expanding their potential applications in medicinal chemistry.
Antimicrobial Activity
Chromeno[2,3-d]pyrimidine derivatives exhibit antimicrobial activity, making them valuable in the development of new antimicrobial agents. For instance, a study demonstrated the synthesis and antimicrobial evaluation of novel heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and chromeno[3′′,2′′:5′,6′]pyrido[2′,3′:4,5]pyrimido[2,1-c][1,2,4]triazines, showcasing their variable inhibitory effect against tested microorganisms (Allehyani, 2022).
Catalysis and Green Chemistry
The synthesis of chromeno[2,3-d]pyrimidine derivatives is also explored in the context of catalysis and green chemistry. A study on Brønsted acidic ionic liquid catalyzed the synthesis of chromeno pyrimidinone derivatives, emphasizing the role of green catalysis in the efficient synthesis of these compounds (Banothu & Bavanthula, 2012). This approach aligns with the principles of sustainable chemistry, focusing on minimizing environmental impact while maximizing chemical efficiency.
Anticancer and Biological Evaluation
The anticancer properties of chromeno[2,3-d]pyrimidine derivatives are significant, with studies revealing their potential as anticancer agents. Research on pyrano[2,3-f]chromene-4,8-dione derivatives, closely related to chromeno[2,3-d]pyrimidine-4,5-diones, has shown promising anticancer activities against various human cancer cell lines, suggesting the potential of these compounds in cancer research (Hongshuang et al., 2017).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-15-7-11-17(12-8-15)27-23(16-9-13-18(30-2)14-10-16)26-24-21(25(27)29)22(28)19-5-3-4-6-20(19)31-24/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZNRTNWWWOKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.